2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound belonging to a class of molecules known as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. [] This compound has been explored for its potential anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC), including brain metastases. [] Its research focus lies in understanding its synthesis, molecular structure, chemical reactivity, mechanism of action, and potential for therapeutic development.
2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a reaction between 8-(1-{4-amino-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one hydrochloride and 2,5-dichloro-N-[2-(dimethylphosphoryl)phenyl]pyrimidin-4-amine. [] The detailed reaction conditions and purification procedures are not explicitly mentioned in the provided literature.
The molecular structure of 2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is characterized by a central benzamide core with three chlorine substituents. [] The 4-position of the benzamide ring is further substituted with a piperazine ring, which is in turn connected to a 2-furoyl moiety. [] Specific structural details, such as bond lengths, bond angles, and spatial conformation, are not explicitly provided in the provided literature.
2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide acts as an ALK and EGFR inhibitor. [] While the specific mechanism of action is not elaborated upon in the provided papers, its inhibitory activity on these kinases likely involves binding to the ATP-binding site of the respective enzymes, thereby hindering phosphorylation events essential for downstream signaling pathways implicated in cancer cell growth and proliferation. []
The primary application explored for 2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is as a potential anticancer agent. [] Its dual inhibition of ALK and EGFR makes it a candidate for the treatment of NSCLC, particularly those subtypes driven by these kinases. [] Preclinical studies are needed to evaluate its efficacy, pharmacokinetic properties, and safety profile in appropriate animal models.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2